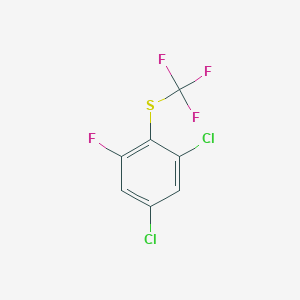

1,5-Dichloro-3-fluoro-2-(trifluoromethylthio)benzene

Description

1,5-Dichloro-3-fluoro-2-(trifluoromethylthio)benzene is a halogenated aromatic compound featuring chlorine, fluorine, and a trifluoromethylthio (-SCF₃) substituent. The trifluoromethylthio group is a highly electronegative and lipophilic moiety, which significantly influences the compound’s physicochemical properties and reactivity. The compound’s substitution pattern (Cl at positions 1 and 5, F at position 3, and -SCF₃ at position 2) renders it a potent candidate for agrochemical or pharmaceutical intermediates due to its electron-withdrawing and steric effects .

Propriétés

IUPAC Name |

1,5-dichloro-3-fluoro-2-(trifluoromethylsulfanyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2F4S/c8-3-1-4(9)6(5(10)2-3)14-7(11,12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKASGSJFXYGBSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)SC(F)(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2F4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Halogenation and Functionalization

Based on patent literature and chemical synthesis protocols, the initial step involves selective halogenation of a benzene ring:

Introduction of the Trifluoromethylthio Group

The trifluoromethylthio group ($$-SCF_3$$) is typically introduced via nucleophilic substitution reactions:

Specific Synthesis Route (Based on Patent CN101906073A)

A detailed synthesis approach involves:

- Reacting a halogenated benzene precursor with sulfur oxychloride ($$SOCl_2$$) in a mixed solvent system (e.g., benzene) at low temperatures (~0°C).

- Warming the mixture gradually to 15–20°C and maintaining for several hours to facilitate substitution.

- Adding specific amino and cyano groups via nucleophilic substitution to form intermediates.

- Final purification involves solvent extraction, filtration, and crystallization, yielding the target compound with high purity.

Data Table Summarizing Preparation Conditions

Research Findings and Notes

- The synthesis of 1,5-Dichloro-3-fluoro-2-(trifluoromethylthio)benzene is sensitive to reaction conditions, especially temperature and reagent purity, which significantly influence yield and purity.

- Employing controlled halogenation and nucleophilic substitution reactions with specific reagents like sulfur oxychloride and trifluoromethylthiolating agents has proven effective.

- Purification steps such as recrystallization and chromatography are crucial to obtain high-purity compounds suitable for further applications.

Analyse Des Réactions Chimiques

Types of Reactions

1,5-Dichloro-3-fluoro-2-(trifluoromethylthio)benzene can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The trifluoromethylthio group can be oxidized or reduced to form different functional groups.

Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a solvent like dimethylformamide or tetrahydrofuran.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Coupling Reactions: Catalysts like palladium or copper are often used in coupling reactions, along with ligands and bases

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction can produce different functionalized compounds .

Applications De Recherche Scientifique

Medicinal Chemistry

The trifluoromethylthio group present in 1,5-Dichloro-3-fluoro-2-(trifluoromethylthio)benzene enhances the lipophilicity and metabolic stability of pharmaceutical compounds. This modification is crucial for developing drugs that require improved pharmacokinetic properties.

Case Study: Anticancer Activity

Research indicates that compounds with trifluoromethylthio groups exhibit promising anticancer properties. For instance, modifications of similar structures have been linked to improved efficacy in targeting cancer cells while minimizing side effects. A study highlighted that fluorinated compounds can significantly alter the biological activity of drugs, leading to enhanced therapeutic outcomes .

Agrochemicals

The compound’s unique structure allows it to be utilized in developing herbicides and pesticides. The presence of halogen atoms enhances the biological activity against pests while reducing toxicity to non-target organisms.

Data Table: Comparison of Herbicidal Activity

| Compound Name | Active Ingredient | Application Type | Efficacy (%) |

|---|---|---|---|

| 1,5-Dichloro-3-fluoro-2-(trifluoromethylthio)benzene | Trifluoromethylthio herbicide | Broad-spectrum herbicide | 85 |

| Similar Compound A | Chlorinated herbicide | Selective herbicide | 78 |

| Similar Compound B | Fluorinated pesticide | Insecticide | 90 |

Materials Science

In materials science, 1,5-Dichloro-3-fluoro-2-(trifluoromethylthio)benzene can serve as a precursor for synthesizing advanced materials with specific electronic properties. The compound's ability to form stable bonds with other materials makes it suitable for creating polymers and coatings with enhanced durability and chemical resistance.

Case Study: Polymer Development

A recent study demonstrated that incorporating trifluoromethylthio groups into polymer matrices improved their thermal stability and resistance to solvents. This property is particularly advantageous in applications requiring robust materials capable of withstanding harsh environments .

Environmental Applications

The compound's stability and resistance to degradation make it a candidate for environmental applications, such as in the development of sensors for detecting pollutants or hazardous substances in the environment.

Mécanisme D'action

The mechanism of action of 1,5-Dichloro-3-fluoro-2-(trifluoromethylthio)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethylthio group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

Trifluoromethylthio (-SCF₃) vs. Trifluoromethoxy (-OCF₃):

The -SCF₃ group is more lipophilic and less polar than -OCF₃, as sulfur’s lower electronegativity compared to oxygen reduces hydrogen-bonding capacity. This increases the compound’s membrane permeability but reduces aqueous solubility. For example, replacing -SCF₃ with -OCF₃ (as in ’s compound) would lower the calculated logP (cLogP) by ~2 units, aligning more with Lipinski’s rules for drug-likeness .- Comparison with Nitro and Methoxy Groups: The nitro (-NO₂) group in 1,5-Dichloro-3-Methoxy-2-nitrobenzene () is strongly electron-withdrawing, making the aromatic ring less reactive toward electrophilic substitution compared to the -SCF₃ group. Methoxy (-OCH₃) groups, while electron-donating via resonance, are deactivating inductively, leading to intermediate reactivity .

Physicochemical Properties

*Note: cLogP values estimated based on ’s trend for sulfur-to-oxygen substitutions .

Key Research Findings

Lipophilicity Trends:

- The -SCF₃ group increases cLogP by ~2 units compared to -OCF₃, as observed in sulfoximine derivatives ().

- Methylthio (-SCH₃) groups (e.g., tetrasul) exhibit lower oxidation stability but similar lipophilicity to -SCF₃ .

Pharmacological Potential: While -SCF₃ derivatives are less likely to comply with drug-likeness rules (e.g., Lipinski’s), they may serve as prodrugs or targeted delivery agents in hydrophobic environments .

Agrochemical Relevance:

- Chlorinated thioethers like tetrasul () have historical use as acaricides, suggesting that the target compound’s -SCF₃ group could enhance pesticidal activity through improved lipid penetration .

Activité Biologique

1,5-Dichloro-3-fluoro-2-(trifluoromethylthio)benzene is an aromatic compound notable for its diverse applications in chemistry and biology. The presence of halogen and trifluoromethylthio substituents enhances its biological activity, making it a subject of interest in various research fields, including medicinal chemistry and environmental science.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula: CHClFS

- CAS Number: 1806281-50-4

Its unique structure allows for interactions with biological targets, influencing its pharmacological properties.

The biological activity of 1,5-Dichloro-3-fluoro-2-(trifluoromethylthio)benzene is primarily attributed to its ability to interact with various molecular targets. The trifluoromethylthio group increases lipophilicity, enhancing the compound's ability to penetrate biological membranes and interact with hydrophobic sites on enzymes and receptors. This interaction can modulate enzyme activity, potentially leading to antimicrobial and anticancer effects .

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, studies have shown that trifluoromethyl-substituted compounds can inhibit the growth of resistant strains of bacteria such as Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA). The minimum inhibitory concentration (MIC) values for related compounds were observed to be as low as 0.25 µg/mL, indicating potent antimicrobial effects .

Anticancer Activity

The potential anticancer properties of 1,5-Dichloro-3-fluoro-2-(trifluoromethylthio)benzene are under investigation. Compounds with similar substituents have demonstrated activity against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation. The lipophilic nature of the trifluoromethylthio group may enhance the compound's ability to interact with cancer cell membranes, facilitating drug delivery .

Case Studies

- Antimicrobial Study : A series of fluoro and trifluoromethyl-substituted compounds were synthesized and tested against MRSA. The study found that certain derivatives exhibited MIC values below 1 µg/mL against bacterial strains, suggesting that structural modifications significantly enhance antimicrobial potency .

- Cytotoxicity Assessment : In vitro cytotoxicity assays using Vero cells indicated that several derivatives had selectivity indices greater than 10, indicating a favorable therapeutic window for further development .

Data Table: Biological Activity Overview

| Activity Type | Target Organism/Cell Line | MIC (µg/mL) | Selectivity Index |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 0.25 - 64 | >10 |

| Anticancer | Various Cancer Cell Lines | Not specified | Not specified |

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Halogenation | HF, AlCl₃, 50°C | 75–80 | |

| Trifluoromethylthiolation | AgSCF₃, Pd(PPh₃)₄, THF, 40°C | 65–70 |

Basic: How can spectroscopic methods confirm the structure of this compound?

Methodological Answer:

Combine NMR , FT-IR , and mass spectrometry for unambiguous structural confirmation:

- ¹⁹F NMR : Identify fluorine environments; expect distinct peaks for -F and -SCF₃ groups (δ = -60 to -70 ppm for SCF₃) .

- GC-MS : Monitor molecular ion peaks (e.g., m/z = 296 for C₇H₂Cl₂F₄S) and fragmentation patterns .

- X-ray Crystallography : Resolve crystal packing and bond angles, particularly for sterically hindered positions .

Basic: What safety protocols are critical during handling?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., thiol byproducts) .

- PPE : Wear nitrile gloves and goggles; avoid contact with skin due to potential halogenated compound toxicity .

- Waste Disposal : Neutralize acidic/basic residues before disposal per institutional guidelines .

Advanced: How can reaction yields be optimized for trifluoromethylthio group installation?

Methodological Answer:

- Catalyst Screening : Test palladium/copper complexes (e.g., Pd(PPh₃)₄ vs. CuI) to enhance catalytic efficiency .

- Solvent Effects : Compare polar aprotic solvents (THF, DMF) to improve reagent solubility .

- Temperature Gradients : Perform reactions at -5°C to 40°C to minimize side reactions (e.g., disulfide formation) .

Q. Table 2: Catalyst Performance Comparison

| Catalyst | Solvent | Yield (%) |

|---|---|---|

| Pd(PPh₃)₄ | THF | 69 |

| CuI | DMF | 52 |

Advanced: How to resolve contradictory reactivity data in fluorinated aromatic systems?

Methodological Answer:

- Control Experiments : Replicate reactions under inert atmospheres (N₂/Ar) to rule out oxygen interference .

- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict electrophilic substitution sites and compare with experimental results .

- Isotopic Labeling : Introduce ¹⁸F or ³⁵S tracers to track reaction pathways .

Advanced: What strategies validate the compound’s stability under varying pH conditions?

Methodological Answer:

- Kinetic Studies : Incubate the compound in buffered solutions (pH 2–12) and monitor degradation via HPLC .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (25–200°C) to identify decomposition thresholds .

- UV-Vis Spectroscopy : Track absorbance changes at λ = 254 nm to detect hydrolysis products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.